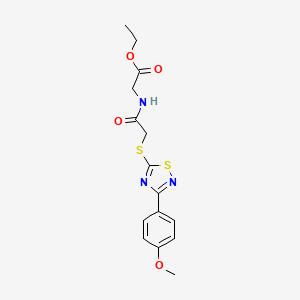
2-Ethoxy-5-fluorophenol
Übersicht
Beschreibung
2-Ethoxy-5-fluorophenol is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.16 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-5-fluorophenol is 1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluorine atom attached to a phenol group.Physical And Chemical Properties Analysis
2-Ethoxy-5-fluorophenol has a molecular weight of 156.16 . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
Research has explored the synthesis of phenothiazines, a class of organic compounds, using derivatives of fluorophenols. Kachhee et al. (2003) detailed the synthesis of 7-ethoxy- and 7-fluoro-phenothiazines through Smiles rearrangement of related compounds, which is a significant contribution to organic synthesis methods (Kachhee et al., 2003).
Biodegradation Studies
The biodegradation of fluorophenols has been a subject of interest. Duque et al. (2012) isolated a Rhodococcus strain capable of degrading 2-fluorophenol and other organofluorine compounds, revealing insights into microbial degradation pathways (Duque et al., 2012).
Environmental Impact Analysis
The effect of fluorophenols on ecosystems has been assessed. For instance, Bundy et al. (2002) used metabonomic techniques to study the toxicity of various fluorophenols on earthworms, identifying potential biomarkers for environmental monitoring (Bundy et al., 2002).
Photophysical Properties and Applications
Research into the photophysical properties of fluorophenols has led to their application in fluorescent probes and sensors. For example, Tanaka et al. (2001) investigated the use of fluorinated phenol derivatives in fluorescent probes sensitive to pH and metal cations, demonstrating their potential in biochemical sensing applications (Tanaka et al., 2001).
Fluorophenols in Medical Imaging
Fluorophenols have also been utilized in the field of medical imaging. Plenevaux et al. (2000) explored the use of a fluorophenol derivative as a molecular imaging probe for studying serotonin receptors in Alzheimer's disease patients using PET imaging, highlighting its role in neuroimaging (Plenevaux et al., 2000).
Safety And Hazards
2-Ethoxy-5-fluorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-ethoxy-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRZCJCXNNNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-fluorophenol | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)
![ethyl 4-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2809239.png)
![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)
![N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2809242.png)

![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)



![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)


